molecular formula C24H22FN5O4 B15005124 5-amino-3-[(Z)-1-cyano-2-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B15005124
M. Wt: 463.5 g/mol
InChI Key: VBAMRLOQHYBMEJ-RQZCQDPDSA-N
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(4-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a cyano group, and multiple methoxy and fluorophenyl groups.

Preparation Methods

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(4-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves several steps. One common method is the microwave-assisted preparation, which has been shown to be effective for synthesizing similar pyrazole-based compounds . This method typically involves the use of a Thorpe-Ziegler cyclization as a key step, followed by various post-functionalization reactions to introduce the desired functional groups.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl and amino groups makes it susceptible to oxidation reactions.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include chiral phosphoric acids for enantioselective reactions , and various oxidizing and reducing agents depending on the desired transformation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar compounds include other pyrazole-based molecules with different substituents. For example:

The uniqueness of 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(4-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE lies in its combination of functional groups, which can confer specific reactivity and biological activity.

Properties

Molecular Formula

C24H22FN5O4

Molecular Weight

463.5 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[4-[(4-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C24H22FN5O4/c1-32-20-10-16(9-17(12-26)22-19(13-27)24(28)30(29-22)7-8-31)11-21(33-2)23(20)34-14-15-3-5-18(25)6-4-15/h3-6,9-11,31H,7-8,14,28H2,1-2H3/b17-9+

InChI Key

VBAMRLOQHYBMEJ-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC2=CC=C(C=C2)F)OC)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=C(C=C2)F)OC)C=C(C#N)C3=NN(C(=C3C#N)N)CCO

Origin of Product

United States

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